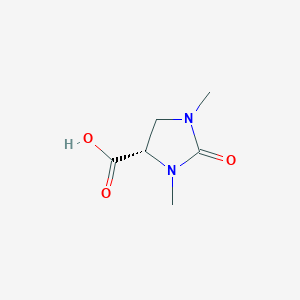![molecular formula C18H27BFNO4 B1444434 tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate CAS No. 1035391-48-0](/img/structure/B1444434.png)
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Overview
Description
This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group indicates that it might be used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond forming reaction .
Chemical Reactions Analysis
As a carbamate, this compound could undergo hydrolysis to yield an alcohol and an isocyanate. The tetramethyl-1,3,2-dioxaborolan-2-yl group could participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Organic Synthesis
This compound is primarily used in the synthesis of complex organic molecules. Its boronic acid ester group is a key functional group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Drug Discovery
In medicinal chemistry, the compound serves as a building block for the development of new drugs. Its ability to introduce a fluorine atom into a molecule is particularly valuable since fluorine can significantly alter the biological activity of pharmaceuticals, improving their metabolic stability and binding affinity .
Material Science
Researchers utilize this compound in the development of new materials, especially polymers and organic electronic devices. The boronic ester can be used to introduce side chains or modify the properties of polymeric materials, affecting their thermal stability, solubility, and electronic characteristics .
Catalysis
The compound finds application in catalysis, where it can act as a ligand or a catalyst itself in various chemical reactions. Its unique structure allows for the stabilization of reactive intermediates, facilitating transformations that are challenging to achieve with other catalysts .
Bioconjugation
In biochemistry, the compound’s boronic acid moiety can selectively bind to diols, such as those found in sugars, making it useful for the modification of biomolecules. This property is exploited in the development of diagnostic tools and targeted drug delivery systems .
Analytical Chemistry
The compound is used in analytical chemistry for the detection and quantification of various analytes. Its boronic acid group can form reversible covalent bonds with saccharides, enabling the design of sensors for glucose monitoring, which is particularly relevant for diabetes management .
Agricultural Chemistry
In the field of agrochemistry, the compound can be used to synthesize new pesticides and herbicides. The introduction of the fluorine atom can lead to compounds with enhanced activity against a broad spectrum of agricultural pests .
Environmental Science
Lastly, the compound is used in environmental science research to study the degradation of pollutants. Its reactivity can be harnessed to simulate and understand the breakdown of harmful organic compounds in the environment, aiding in the development of better waste treatment processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-10-13(8-9-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYEUXFQWTMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



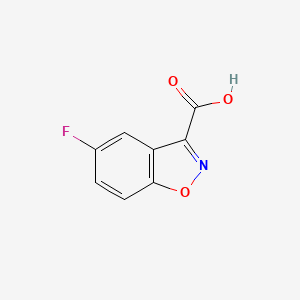
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)
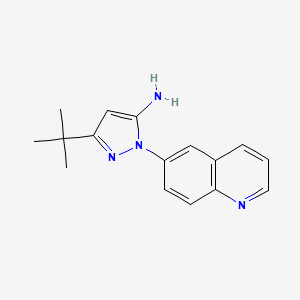
![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)
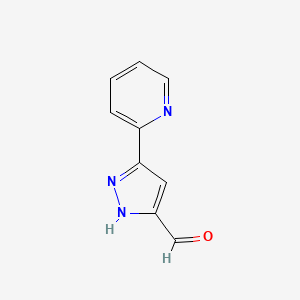
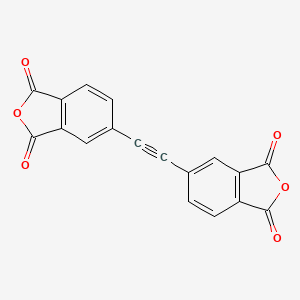

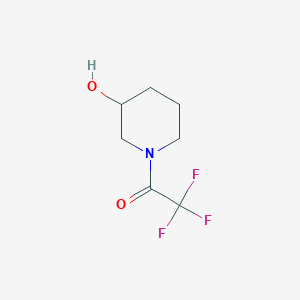
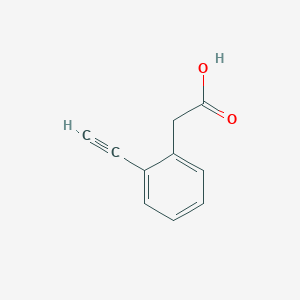
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
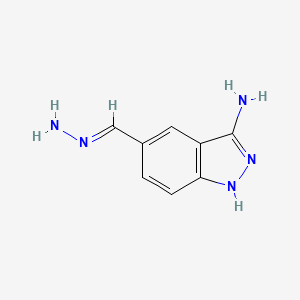
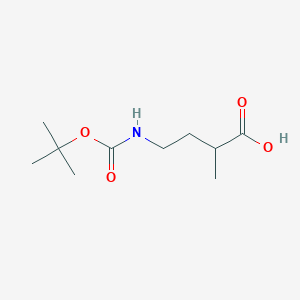
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
